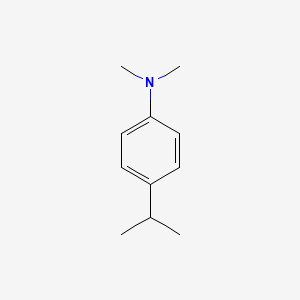

N,N-Dimethyl-4-isopropylaniline

CAS No.: 4139-78-0

Cat. No.: VC3881079

Molecular Formula: C11H17N

Molecular Weight: 163.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4139-78-0 |

|---|---|

| Molecular Formula | C11H17N |

| Molecular Weight | 163.26 g/mol |

| IUPAC Name | N,N-dimethyl-4-propan-2-ylaniline |

| Standard InChI | InChI=1S/C11H17N/c1-9(2)10-5-7-11(8-6-10)12(3)4/h5-9H,1-4H3 |

| Standard InChI Key | MJRUTYCVCLZWSR-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)N(C)C |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)N(C)C |

Introduction

Structural and Molecular Characteristics

N,N-Dimethyl-4-isopropylaniline belongs to the class of substituted anilines, where the aromatic ring is functionalized with both a dimethylamino group and an isopropyl group. The IUPAC name derives from the substitution pattern: the dimethylamino group is attached to the nitrogen atom at the fourth position of the benzene ring, while the isopropyl group occupies the adjacent para position. The compound’s InChIKey (MJRUTYCVCLZWSR-UHFFFAOYSA-N) uniquely identifies its stereochemical and structural configuration.

Table 1: Fundamental molecular properties of N,N-Dimethyl-4-isopropylaniline

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.2594 g/mol |

| CAS Registry Number | 4139-78-0 |

| InChIKey | MJRUTYCVCLZWSR-UHFFFAOYSA-N |

The dimethylamino group enhances the compound’s basicity compared to primary or secondary anilines, while the bulky isopropyl group introduces steric effects that influence its reactivity in substitution and coupling reactions .

Synthesis Pathways and Methodologies

The synthesis of N,N-Dimethyl-4-isopropylaniline typically involves multi-step reactions starting from readily available precursors. While direct literature on its synthesis is limited, analogous pathways for para-substituted anilines provide a framework for extrapolation.

Nitration and Reduction of Isopropylbenzene Derivatives

A patented method for synthesizing 2-methyl-4-isopropylaniline offers insights into scalable production techniques. Although the target compound differs in substituent positioning, the general approach—homogeneous nitration followed by reduction—remains applicable.

-

Nitration: Isopropylbenzene (cumene) undergoes nitration in a concentrated sulfuric acid medium, yielding nitroisopropylbenzene. The nitration step achieves a yield of 72.4% under optimized conditions .

-

Reduction: The nitro group is reduced to an amine using iron powder in an acidic medium, producing 4-isopropylaniline with a 92.3% yield .

-

Dimethylation: The primary amine is methylated using dimethyl sulfate or methyl iodide in the presence of a base, introducing the dimethylamino group.

Total Yield: Assuming similar efficiency to the patent’s isolation yield (93.6%), the theoretical total yield for N,N-Dimethyl-4-isopropylaniline would approximate 62–65% .

Alternative Route: Friedel-Crafts Alkylation

Physicochemical Properties

While specific data on melting and boiling points are unavailable in the provided sources, inferences can be drawn from structurally similar compounds:

-

Solubility: The compound is likely soluble in organic solvents such as ethanol, acetone, and dichloromethane, given the hydrophobic isopropyl and dimethylamino groups .

-

Basicity: The dimethylamino group increases the compound’s basicity compared to aniline, with a predicted pKa of ~5–6 (estimated via analogy to N,N-dimethylaniline, pKa = 5.15) .

-

Stability: Tertiary anilines are generally stable under ambient conditions but may oxidize in the presence of strong oxidizing agents.

Industrial and Research Applications

Dye and Pigment Manufacturing

N,N-Dimethyl-4-isopropylaniline serves as a precursor in azo dye synthesis. The dimethylamino group facilitates diazotization and coupling reactions, producing dyes with enhanced lightfastness and solubility . For instance, analogous compounds like Disperse Black 3 (CAS 539-17-3) are employed in textile dyeing .

Pharmaceutical Intermediates

The compound’s amine functionality makes it valuable in synthesizing bioactive molecules. For example, it could act as a building block for antihistamines or local anesthetics, where tertiary amines are critical for lipid solubility and membrane permeability.

Catalysis and Coordination Chemistry

The lone pair on the dimethylamino nitrogen enables coordination to metal centers, potentially serving as a ligand in catalytic systems for cross-coupling reactions or polymerization processes.

Recent Advances and Future Directions

Recent patents highlight efforts to improve the sustainability of aniline derivative synthesis. For example, replacing iron powder with catalytic hydrogenation reduces environmental contamination while maintaining high yields . Future research could explore enzymatic or photochemical methods to enhance selectivity and reduce energy consumption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume